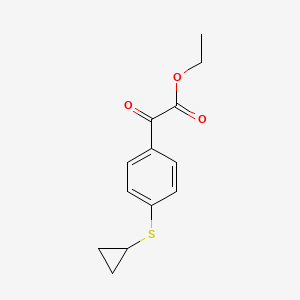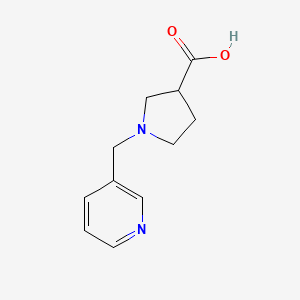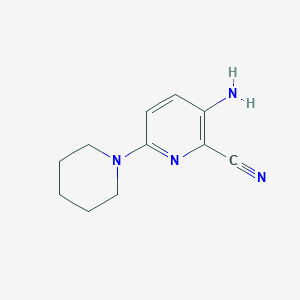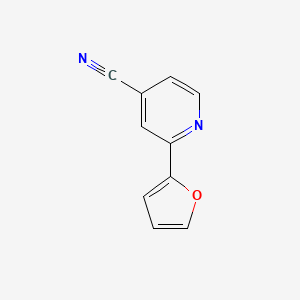![molecular formula C18H26N2O5 B1393499 4-[2-{4-(tert-Butyloxycarbonyl)piperazin-1-yl}ethoxy]benzoic acid CAS No. 1216502-34-9](/img/structure/B1393499.png)
4-[2-{4-(tert-Butyloxycarbonyl)piperazin-1-yl}ethoxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-{4-(tert-Butyloxycarbonyl)piperazin-1-yl}ethoxy]benzoic acid (4-EBPB) is an organic compound used in the synthesis of various compounds, including pharmaceuticals and agrochemicals. 4-EBPB can be synthesized using a variety of methods, including direct reaction of piperazine and 4-bromobenzoyl chloride, or by cyclization of the amide of 4-bromobenzoic acid. 4-EBPB is used in a variety of scientific research applications, and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis of Piperazine Derivatives
Protected piperazines like 1-Boc-4-[2-(4-carboxyphenoxy)ethyl]piperazine are crucial intermediates in the synthesis of a wide range of piperazine derivatives. These derivatives are often used in pharmaceuticals and exhibit a broad spectrum of biological activities . The tert-butyloxycarbonyl (Boc) group specifically allows for the protection of the piperazine nitrogen, preventing unwanted side reactions during the synthesis process.
Peptide Synthesis
The Boc-protected amino group in this compound is instrumental in peptide synthesis. It provides a way to protect the amine functionality while other reactions are carried out on the peptide chain. After the synthesis is complete, the Boc group can be removed under mild acidic conditions without affecting the peptide backbone .
Drug Development
Due to its structural similarity to many biologically active molecules, 1-Boc-4-[2-(4-carboxyphenoxy)ethyl]piperazine is used in drug development, particularly in the creation of molecules that can interact with the central nervous system. Piperazine cores are found in many drugs, including antipsychotics and antidepressants .
Material Science
In material science, this compound can be used to modify the surface properties of materials. The carboxyphenoxy group can bind to various substrates, allowing the piperazine ring to interact with other molecules, which can be useful in creating new materials with specific properties .
Analytical Chemistry
In analytical chemistry, 1-Boc-4-[2-(4-carboxyphenoxy)ethyl]piperazine can be used as a standard or reference compound due to its well-defined structure and properties. It helps in the calibration of instruments and the validation of analytical methods .
Chemical Synthesis
This compound serves as a building block in organic synthesis. Its reactive groups can participate in multiple types of chemical reactions, making it a versatile reagent for constructing complex organic molecules .
Biological Studies
The compound’s ability to form stable complexes with various biomolecules makes it useful in biological studies. It can be used to probe the function of enzymes, receptors, and other proteins by acting as an inhibitor or a binding partner .
Ionic Liquids
The tert-butyloxycarbonyl group in this compound can be used to create ionic liquids, which are salts in the liquid state at room temperature. These ionic liquids have applications in green chemistry as environmentally friendly solvents for reactions and separations .
Propriétés
IUPAC Name |
4-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethoxy]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-10-8-19(9-11-20)12-13-24-15-6-4-14(5-7-15)16(21)22/h4-7H,8-13H2,1-3H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHBUESTDSAMJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-{4-(tert-Butyloxycarbonyl)piperazin-1-yl}ethoxy]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1393416.png)


![2-[(2-Morpholin-4-ylethyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1393421.png)

![N-Methyl-N-[(4-methyl-1,3-oxazol-5-yl)methyl]amine](/img/structure/B1393425.png)
![Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1393427.png)
![1-Nitro-3-[(phenylsulfonyl)methyl]benzene](/img/structure/B1393429.png)



![N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine](/img/structure/B1393435.png)
![1-(2-Methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1393437.png)
![7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1393439.png)